molecular formula C13H10Cl2N2O4S B14566382 4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline CAS No. 61497-12-9

4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline

Cat. No.: B14566382
CAS No.: 61497-12-9
M. Wt: 361.2 g/mol
InChI Key: RKIPILBOUMKBJL-UHFFFAOYSA-N
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Description

4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline is an organic compound that features a dichloromethanesulfonyl group, a nitro group, and a phenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline typically involves multiple steps. One common method includes the nitration of N-phenylaniline followed by the introduction of the dichloromethanesulfonyl group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with dichloromethanesulfonyl chloride in the presence of a base such as pyridine to introduce the dichloromethanesulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 4-(Dichloromethanesulfonyl)-2-amino-N-phenylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes and lead to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethanesulfonyl)-2-nitro-N-phenylaniline
  • 4-(Bromomethanesulfonyl)-2-nitro-N-phenylaniline
  • 4-(Methanesulfonyl)-2-nitro-N-phenylaniline

Uniqueness

4-(Dichloromethanesulfonyl)-2-nitro-N-phenylaniline is unique due to the presence of two chlorine atoms in the sulfonyl group, which can enhance its reactivity and biological activity compared to similar compounds with only one halogen or no halogen atoms. This increased reactivity can make it a more potent intermediate in organic synthesis and a more effective compound in biological applications .

Properties

CAS No.

61497-12-9

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

4-(dichloromethylsulfonyl)-2-nitro-N-phenylaniline

InChI

InChI=1S/C13H10Cl2N2O4S/c14-13(15)22(20,21)10-6-7-11(12(8-10)17(18)19)16-9-4-2-1-3-5-9/h1-8,13,16H

InChI Key

RKIPILBOUMKBJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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